molecular formula C10H5Br2F3N2O2S B1373125 4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole CAS No. 1072944-72-9

4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole

Cat. No. B1373125
CAS RN: 1072944-72-9
M. Wt: 434.03 g/mol
InChI Key: IYMVCKIBDVBTCR-UHFFFAOYSA-N
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Description

“4-Bromo-1-(4-bromo-3-trifluoromethylphenylsulfonyl)pyrazole” is a chemical compound with the CAS Number: 1072944-72-9. It has a molecular weight of 434.03 and its IUPAC name is 4-bromo-1-{[4-bromo-3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C10H5Br2F3N2O2S . The InChI Code for this compound is 1S/C10H5Br2F3N2O2S/c11-6-4-16-17(5-6)20(18,19)7-1-2-9(12)8(3-7)10(13,14)15/h1-5H .

Scientific Research Applications

Directed Lithiation of 4-Bromo-1-Phenylsulphonylpyrazole

4-Bromo-1-phenylsulphonylpyrazole, derived from 4-bromopyrazole, can be regioselectively metallated to produce 5-lithio derivative. This process leads to various substituted pyrazoles. The phenylsulphonyl protecting group can then be removed, yielding bromo-substituted 1H-pyrazoles (Heinisch, Holzer, & Pock, 1990).

Tautomerism of 4-Bromo Substituted 1H-Pyrazoles

The study of tautomerism in 4-bromo-1H-pyrazoles reveals that the 3-bromo tautomer is predominant in both solid and solution states. This is supported by multinuclear magnetic resonance spectroscopy and DFT calculations (Trofimenko et al., 2007).

Copper-Catalyzed Synthesis of 4-Trifluoromethyl Pyrazoles

Copper-catalyzed cycloaddition has been used to prepare 4-trifluoromethyl pyrazoles from 2-bromo-3,3,3-trifluoropropene, demonstrating a method that yields these compounds with high regioselectivity (Lu et al., 2019).

Synthesis of Bromo-Substituted 1H-Pyrazole Derivatives

The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate in new insecticide formulations, demonstrates the potential of bromo-substituted pyrazoles in agricultural chemistry (Wen-bo, 2011).

Oxidation Reactions with Bromo-Substituted Pyrazoles

3-Bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole shows potential in catalyzing the oxidation of amines and sulfides, leading to high yield production of amine oxides and sulfoxides (Baumstark & Chrisope, 1981).

Palladium(II) Complexes Involving Pyrazoles

The formation of palladium(II) complexes using 4-bromo-1-(2-chloroethyl)-1H-pyrazole demonstrates the utility of bromo-substituted pyrazoles in creating catalysts for Suzuki-Miyaura coupling reactions and as precursors for Pd4Se and PdSe nanoparticles (Sharma et al., 2013).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to handle this compound with care, using appropriate personal protective equipment. Always refer to the MSDS for detailed safety and handling information.

properties

IUPAC Name

4-bromo-1-[4-bromo-3-(trifluoromethyl)phenyl]sulfonylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br2F3N2O2S/c11-6-4-16-17(5-6)20(18,19)7-1-2-9(12)8(3-7)10(13,14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMVCKIBDVBTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N2C=C(C=N2)Br)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br2F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674646
Record name 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072944-72-9
Record name 4-Bromo-1-[4-bromo-3-(trifluoromethyl)benzene-1-sulfonyl]-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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